Cas no 1433497-80-3 (1-(3-Bromo-5-tert-butylphenyl)ethanol)

1-(3-Bromo-5-tert-butylphenyl)ethanol is a brominated aromatic alcohol featuring a tert-butyl substituent, offering unique steric and electronic properties for synthetic applications. Its molecular structure, combining a hydroxyl group with a bromine atom and bulky tert-butyl group, makes it a versatile intermediate in organic synthesis, particularly for constructing complex aromatic frameworks. The bromine moiety enables further functionalization via cross-coupling reactions, while the tert-butyl group enhances solubility and stability. This compound is valuable in pharmaceutical and agrochemical research, where precise substitution patterns are critical. High purity and well-defined reactivity ensure consistent performance in demanding synthetic workflows.
1-(3-Bromo-5-tert-butylphenyl)ethanol structure
1433497-80-3 structure
Product name:1-(3-Bromo-5-tert-butylphenyl)ethanol
CAS No:1433497-80-3
MF:C12H17BrO
Molecular Weight:257.166783094406
CID:6793231
PubChem ID:89543045

1-(3-Bromo-5-tert-butylphenyl)ethanol 化学的及び物理的性質

名前と識別子

    • 1-(3-Bromo-5-(t-butyl)phenyl)ethanol
    • 1433497-80-3
    • JWRMRXYULMDKTK-UHFFFAOYSA-N
    • 1-(3-Bromo-5-tert-butylphenyl)ethanol
    • SCHEMBL14918336
    • インチ: 1S/C12H17BrO/c1-8(14)9-5-10(12(2,3)4)7-11(13)6-9/h5-8,14H,1-4H3
    • InChIKey: JWRMRXYULMDKTK-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C)O)C=C(C=1)C(C)(C)C

計算された属性

  • 精确分子量: 256.04628g/mol
  • 同位素质量: 256.04628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 3.8

1-(3-Bromo-5-tert-butylphenyl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB606029-250mg
1-(3-Bromo-5-(t-butyl)phenyl)ethanol; .
1433497-80-3
250mg
€337.70 2024-07-19
abcr
AB606029-1g
1-(3-Bromo-5-(t-butyl)phenyl)ethanol; .
1433497-80-3
1g
€623.50 2024-07-19
abcr
AB606029-5g
1-(3-Bromo-5-(t-butyl)phenyl)ethanol; .
1433497-80-3
5g
€2092.30 2024-07-19

1-(3-Bromo-5-tert-butylphenyl)ethanol 関連文献

1-(3-Bromo-5-tert-butylphenyl)ethanolに関する追加情報

Comprehensive Overview of 1-(3-Bromo-5-tert-butylphenyl)ethanol (CAS No. 1433497-80-3): Properties, Applications, and Industry Insights

1-(3-Bromo-5-tert-butylphenyl)ethanol (CAS No. 1433497-80-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical research. This brominated aromatic alcohol features a unique molecular structure, combining a tert-butyl group and a hydroxyl functional group on a benzene ring, which makes it valuable for synthetic applications. Researchers frequently search for "synthesis of 1-(3-Bromo-5-tert-butylphenyl)ethanol" or "CAS 1433497-80-3 applications," reflecting its growing relevance in advanced chemical processes.

The compound's molecular formula C12H17BrO and molecular weight 257.17 g/mol position it as a versatile intermediate in organic synthesis. Its bromo-substituted phenyl ring enables cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in creating complex molecules. Recent trends in "green chemistry alternatives for brominated compounds" highlight the industry's focus on sustainable synthesis methods, making 1-(3-Bromo-5-tert-butylphenyl)ethanol a subject of innovation in catalytic reduction and solvent-free reactions.

In pharmaceutical research, this compound is explored for its potential as a chiral building block in drug development. Queries like "1-(3-Bromo-5-tert-butylphenyl)ethanol in asymmetric synthesis" underscore its role in producing enantiomerically pure substances. The tert-butyl group enhances steric hindrance, which can improve selectivity in catalytic transformations—a topic frequently discussed in forums on "steric effects in organic synthesis."

From a commercial perspective, suppliers often list CAS 1433497-80-3 under "high-purity chemical intermediates," catering to labs requiring stringent quality standards. Analytical techniques like HPLC and NMR are critical for verifying its purity, as noted in searches for "analytical methods for brominated aromatics." Storage recommendations typically emphasize protection from light and moisture, aligning with best practices for halogenated compounds.

Emerging discussions on "bioactive brominated derivatives" and "scalable synthesis routes" further highlight the compound's potential. Its compatibility with palladium-catalyzed reactions makes it a candidate for constructing pharmacophores in oncology and CNS drug candidates. Researchers also investigate its derivatization into ether or ester analogs, expanding utility in material science.

In summary, 1-(3-Bromo-5-tert-butylphenyl)ethanol (CAS No. 1433497-80-3) bridges multiple disciplines—from medicinal chemistry to advanced catalysis. Its structural features align with current demands for tailored synthetic intermediates, while industry queries reflect a need for scalable and sustainable production methods. As innovation continues, this compound is poised to play a pivotal role in next-generation chemical solutions.

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